molecular formula C19H18N2O3S B2733720 N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide CAS No. 627843-31-6

N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Cat. No.: B2733720
CAS No.: 627843-31-6
M. Wt: 354.42
InChI Key: DOLLAWUAGVXNQD-UHFFFAOYSA-N
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Description

N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is an organic compound with the molecular formula C20H20N2O3S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other scientific fields .

Preparation Methods

The synthesis of N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride with dibenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can be compared with other sulfonamides and pyridine derivatives. Similar compounds include:

Properties

IUPAC Name

N,N-dibenzyl-6-oxo-1H-pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-19-12-11-18(13-20-19)25(23,24)21(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLLAWUAGVXNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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